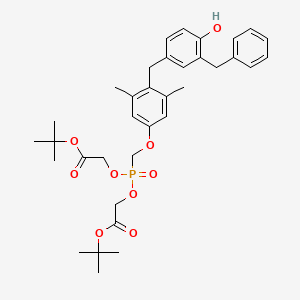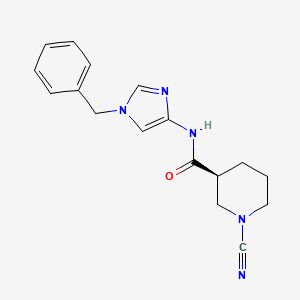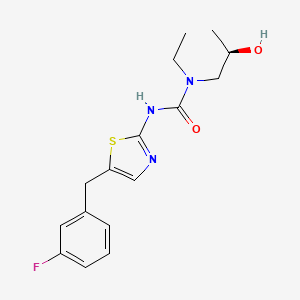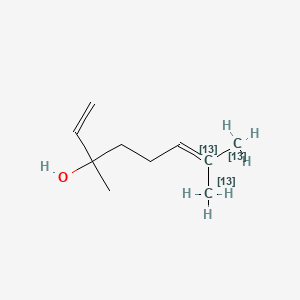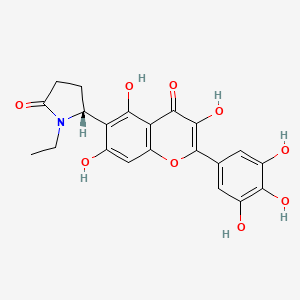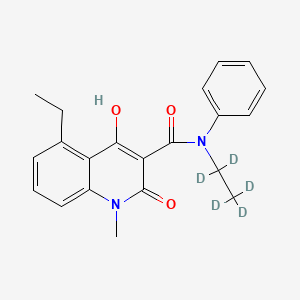![molecular formula C49H42O10 B15138633 (1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one” is a highly complex organic molecule. Its structure features multiple rings, methoxy groups, and phenyl groups, indicating a potentially significant role in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the octacyclic framework.
Functional group modifications: Introduction of hydroxy, methoxy, and phenyl groups through reactions such as Friedel-Crafts alkylation, hydroxylation, and methylation.
Purification: Techniques like chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production would require optimization of the synthetic route for scalability, including:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Reaction conditions: Optimization of temperature, pressure, and solvent systems.
Automation: Implementation of automated systems for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Methoxy and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but could include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: Used as a building block for more complex organic compounds.
Catalysis: Potential role as a catalyst or catalyst precursor in organic reactions.
Biology
Biological activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material science:
Mécanisme D'action
The mechanism of action would depend on its specific interactions with molecular targets. For example:
Enzyme inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor binding: Interaction with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one analogs: Compounds with similar structures but different functional groups.
Polycyclic aromatic hydrocarbons: Compounds with multiple aromatic rings, similar in complexity.
Uniqueness
The unique combination of hydroxy, methoxy, and phenyl groups, along with the octacyclic structure, distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C49H42O10 |
|---|---|
Poids moléculaire |
790.8 g/mol |
Nom IUPAC |
(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one |
InChI |
InChI=1S/C49H42O10/c1-52-31-24-35(54-3)40-36(25-31)57-48(51,28-16-10-6-11-17-28)46-42(40)44-43-41-37(26-34(53-2)32-20-21-33(56-45(32)41)27-14-8-5-9-15-27)58-49(44,29-18-12-7-13-19-29)59-39-23-30(50)22-38(55-4)47(39,43)46/h5-19,22-26,33,42-44,46,51H,20-21H2,1-4H3/t33-,42+,43+,44+,46+,47?,48+,49+/m0/s1 |
Clé InChI |
GTIJLHBGBBKQIA-AZQVPUFESA-N |
SMILES isomérique |
COC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C7C(=C(C=C6O[C@@]4(OC8=CC(=O)C=C(C58[C@@H]3[C@](O2)(C9=CC=CC=C9)O)OC)C2=CC=CC=C2)OC)CC[C@H](O7)C2=CC=CC=C2)C(=C1)OC |
SMILES canonique |
COC1=CC2=C(C3C4C5C6=C7C(=C(C=C6OC4(OC8=CC(=O)C=C(C58C3C(O2)(C9=CC=CC=C9)O)OC)C2=CC=CC=C2)OC)CCC(O7)C2=CC=CC=C2)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




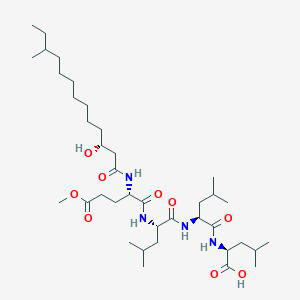
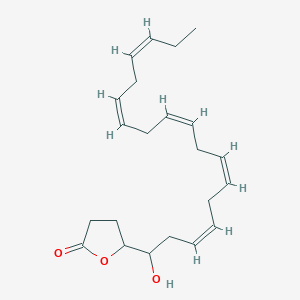
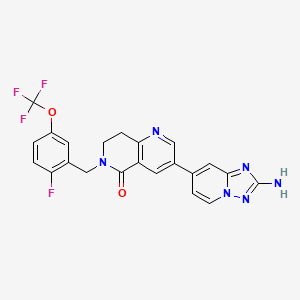

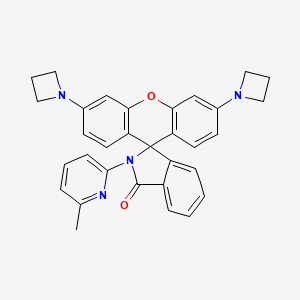
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
